

An In-Depth Technical Guide to 3-Aminocrotononitrile: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocrotononitrile

Cat. No.: B3429717

[Get Quote](#)

This guide provides a comprehensive technical overview of **3-aminocrotononitrile**, a versatile and highly reactive building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties of **3-aminocrotononitrile**, its synthesis, and its pivotal role as a precursor to a diverse range of heterocyclic compounds.

Unveiling the Molecular Architecture: Structure and Isomerism

3-Aminocrotononitrile, systematically named 3-amino-2-butenenitrile, is a bifunctional molecule featuring both an amino group and a nitrile group, which contribute to its unique reactivity.^{[1][2]} Its molecular formula is $C_4H_6N_2$ with a molecular weight of 82.11 g/mol.^[3]

The molecule exists as a mixture of (E) and (Z) geometric isomers due to the carbon-carbon double bond. The cis-form ((Z)-isomer) and trans-form ((E)-isomer) exhibit distinct physical properties. Furthermore, it can exist in tautomeric equilibrium with the iminonitrile form. This structural versatility is a key determinant of its reaction pathways.

- **(Z)-3-Aminocrotononitrile (cis):** The amino and cyano groups are on the same side of the double bond.

- **(E)-3-Aminocrotononitrile (trans):** The amino and cyano groups are on opposite sides of the double bond.

The interplay between these isomeric and tautomeric forms is crucial in understanding its reactivity, as different forms can predominate under varying reaction conditions, influencing the regio- and stereoselectivity of its transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of **3-aminocrotononitrile** is fundamental for its effective use in synthesis and for quality control.

Physical Properties

3-Aminocrotononitrile is typically a yellowish solid.^[3] The melting points of the isomers differ significantly, with the cis-form melting at 79–83 °C and the trans-form at 52–53 °C.^[3] It exhibits good solubility in ethanol and diethyl ether, but is sparingly soluble in benzene and water.^[3]

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂	[3]
Molecular Weight	82.11 g/mol	[3]
Appearance	Yellowish flakes	[3]
Melting Point (cis)	79–83 °C	[3]
Melting Point (trans)	52–53 °C	[3]
Solubility	Soluble in ethanol, diethyl ether; sparingly soluble in benzene, water	[3]

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of **3-aminocrotononitrile**.

Infrared (IR) Spectroscopy: The IR spectrum of **3-aminocrotononitrile** displays characteristic absorption bands that confirm its key functional groups. A strong, sharp peak is observed in the range of 2210-2260 cm^{-1} , which is indicative of the C≡N (nitrile) stretching vibration.[4] The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3200-3500 cm^{-1} . The C=C double bond stretch is expected in the 1600-1680 cm^{-1} region, often coupled with the N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides valuable information about the isomeric composition. The vinyl proton (CH) typically appears as a singlet. The chemical shift of this proton will differ between the (E) and (Z) isomers. The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (-CH₃) will also present as a singlet, with a chemical shift characteristic of a methyl group attached to a double bond.
- ^{13}C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule: the nitrile carbon (-C≡N), the two sp² hybridized carbons of the double bond, and the methyl carbon (-CH₃). The chemical shift of the nitrile carbon is typically in the downfield region (around 115-125 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry of **3-aminocrotononitrile** will show a molecular ion peak (M⁺) at m/z = 82. The fragmentation pattern can be complex but is expected to involve the loss of small neutral molecules such as HCN, CH₃, and NH₂. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the C-C bond adjacent to the nitrogen atom.[5][6]

Synthesis of 3-Aminocrotononitrile: A Self-Condensation Approach

The most common and industrially viable method for the synthesis of **3-aminocrotononitrile** is the base-catalyzed dimerization of acetonitrile.[7][8] This reaction is a classic example of a Thorpe-Ziegler reaction.

Reaction Mechanism

The mechanism hinges on the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second acetonitrile molecule. The resulting intermediate then undergoes cyclization and tautomerization to yield **3-aminocrotononitrile**.

The choice of base is critical to favor the deprotonation at the alpha-carbon over the nucleophilic attack at the nitrile carbon, which would lead to the formation of undesired byproducts like acetamidine.^[7] Sterically hindered strong bases are often employed to enhance the selectivity of the reaction.

Caption: Mechanism of **3-Aminocrotononitrile** Synthesis.

Experimental Protocol: Dimerization of Acetonitrile

The following protocol is a representative example for the synthesis of **3-aminocrotononitrile**.
[\[7\]](#)

Materials:

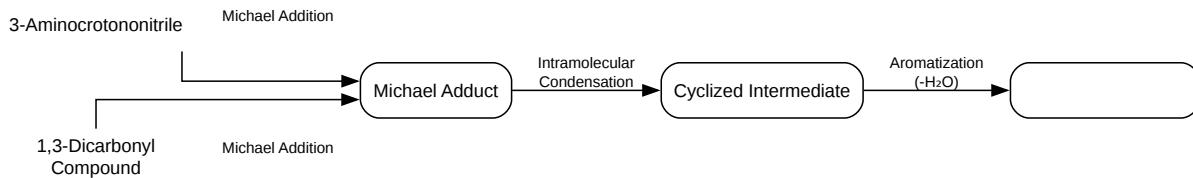
- Acetonitrile
- Sodium amide (NaNH_2)
- Liquid ammonia
- Toluene
- Water

Procedure:

- In a flask equipped with a stirrer and a cooling system, prepare a suspension of sodium amide in liquid ammonia at $-33\text{ }^\circ\text{C}$.
- Slowly add a solution of acetonitrile in toluene to the sodium amide suspension while maintaining the temperature. The molar ratio of acetonitrile to sodium amide should be approximately 2:1.

- After the addition is complete, allow the reaction mixture to warm to room temperature to evaporate the ammonia.
- The resulting sodium salt of **3-aminocrotononitrile** is then hydrolyzed by the careful addition of water.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ether).
- The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield **3-aminocrotononitrile**.

Self-Validation: The purity of the synthesized **3-aminocrotononitrile** should be verified using Gas Chromatography (GC) and confirmed by spectroscopic methods (NMR, IR, MS) as described in Section 2.2. The presence of any acetamidine byproduct can also be detected by these methods.

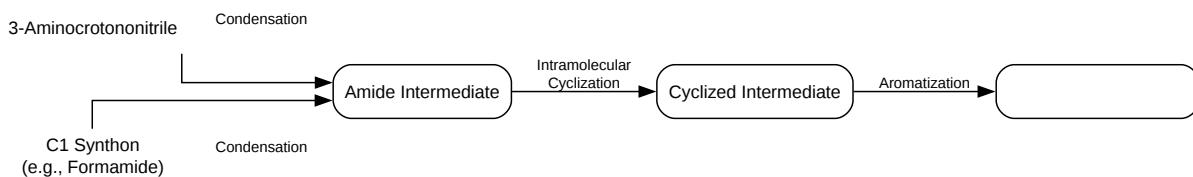

A Gateway to Heterocycles: Synthetic Applications

The true value of **3-aminocrotononitrile** lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.^{[2][3]} Its bifunctional nature allows it to participate in various cyclization and condensation reactions.

Synthesis of Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. **3-Aminocrotononitrile** is an excellent starting material for the synthesis of functionalized pyridines, often through multi-component reactions.

Mechanism: One common approach involves the reaction of **3-aminocrotononitrile** with a 1,3-dicarbonyl compound or its equivalent. The enamine character of **3-aminocrotononitrile** allows for a Michael addition to an α,β -unsaturated carbonyl compound, followed by cyclization and aromatization to form the pyridine ring.


[Click to download full resolution via product page](#)

Caption: General workflow for pyridine synthesis.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleobases. **3-Aminocrotononitrile** can be used to construct the pyrimidine ring.

Mechanism: A common strategy involves the reaction of **3-aminocrotononitrile** with a one-carbon synthon, such as formamide or an orthoformate. The amino group of **3-aminocrotononitrile** reacts with the electrophilic carbon of the C1 synthon, and subsequent intramolecular cyclization involving the nitrile group leads to the formation of the pyrimidine ring.

[Click to download full resolution via product page](#)

Caption: General workflow for pyrimidine synthesis.

Industrial Relevance: A Building Block for Innovation

The utility of **3-aminocrotononitrile** extends across several key industries, primarily due to its role as a versatile intermediate.

- **Pharmaceuticals:** It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the production of sulfisomidine (also known as sulfsomizole), an antibacterial sulfonamide.^{[2][3]} Its derivatives are explored for a range of therapeutic areas, including neurological disorders.^[9]
- **Agrochemicals:** The compound serves as a precursor for the synthesis of a variety of pesticides, including herbicides and insecticides, contributing to modern crop protection solutions.^{[1][10]}
- **Dyes and Pigments:** **3-Aminocrotononitrile** is an important intermediate in the dyestuff industry, particularly for the synthesis of azo dyes, which are widely used in textiles and printing.^{[2][10]}

Safety and Handling

3-Aminocrotononitrile is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.^[11] It may also cause an allergic skin reaction. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Aminocrotononitrile is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value heterocyclic compounds. Its unique structural features and reactivity make it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- The Strategic Role of **3-Aminocrotononitrile** (CAS 1118-61-2) in Agrochemical and Dye Industries. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- **3-Aminocrotononitrile** CAS 1118-61-2: Your Key Intermediate for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- **3-Aminocrotononitrile** CAS 1118-61-2 as Pharmaceutical Intermedi
- Process for the production of **3-aminocrotononitrile**.
- Process for the production of **3-aminocrotononitrile**.
- The Versatility of **3-Aminocrotononitrile** in Materials Science and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 3-aminopyridine. Organic Syntheses Procedure. [\[Link\]](#)
- **3-Aminocrotononitrile**. NIST WebBook. [\[Link\]](#)
- β -Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles.
- **3-Aminocrotononitrile**. NIST WebBook. [\[Link\]](#)
- 2,3-diaminopyridine. Organic Syntheses Procedure. [\[Link\]](#)
- Pyrimidine synthesis. Organic Chemistry Portal. [\[Link\]](#)
- **3-Aminocrotononitrile**. NIST WebBook. [\[Link\]](#)
- **3-Aminocrotononitrile**. NIST WebBook. [\[Link\]](#)
- Wholesale **3-Aminocrotononitrile** CAS:1118-61-2 Manufacturers and Suppliers. XINDAO. [\[Link\]](#)
- The Significance of **3-Aminocrotononitrile** (CAS 1118-61-2) as a Versatile Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- ^{13}C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0248309).
- Pyridine Synthesis: Cliff Notes. Baran Lab. [\[Link\]](#)
- CHAPTER 2 Fragmentation and Interpret
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [\[Link\]](#)
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYL PYRIDINE FROM MALONONITRILE AND ACETONE.
- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [\[Link\]](#)
- 13.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Mass Spectrometry. MSU chemistry. [\[Link\]](#)
- Revisiting Fragmentation Reactions of Protonated α -Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci

- (PDF) Fragmentation mechanisms of α -amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [nbinno.com](#) [nbinno.com]
- 2. 3-Aminocrotononitrile CAS 1118-61-2 as Pharma-ceutical Intermediate - 1118-61-2, CAS 1118-61-2 | Made-in-China.com [mm.made-in-china.com]
- 3. 3-Aminocrotononitrile | 1118-61-2 [chemicalbook.com]
- 4. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 5. [whitman.edu](#) [whitman.edu]
- 6. [chem.libretexts.org](#) [chem.libretexts.org]
- 7. US5187297A - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 8. CA2054821C - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 9. [chemimpex.com](#) [chemimpex.com]
- 10. [nbinno.com](#) [nbinno.com]
- 11. 3-Aminocrotononitrile(1118-61-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Aminocrotononitrile: Structure, Properties, and Synthetic Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3429717#3-aminocrotononitrile-chemical-structure-and-properties\]](https://www.benchchem.com/product/b3429717#3-aminocrotononitrile-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com